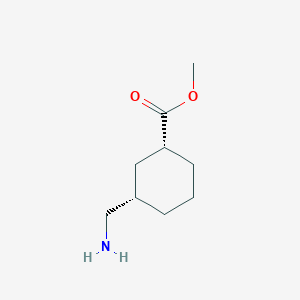
(R)-2-(1-Aminopropyl)-4-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(1-Aminopropyl)-4-chlorophenol is a chiral compound with a phenolic structure, featuring an amino group and a chlorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminopropyl)-4-chlorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chlorophenol.
Alkylation: The 4-chlorophenol undergoes alkylation with a suitable alkylating agent, such as 1-bromo-2-propanol, in the presence of a base like potassium carbonate.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source under appropriate conditions to introduce the amino group.
Industrial Production Methods
Industrial production of ®-2-(1-Aminopropyl)-4-chlorophenol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Aminopropyl)-4-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines or other reduced products.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
®-2-(1-Aminopropyl)-4-chlorophenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(1-Aminopropyl)-4-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the phenolic and chlorinated moieties contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- ®-4-(1-Aminopropyl)-N,N-dimethylaniline hydrochloride
- 1-(3-Aminopropyl)imidazole
- (1-Aminopropyl)phosphonic acid
Uniqueness
®-2-(1-Aminopropyl)-4-chlorophenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, as the ®-enantiomer may exhibit different activity compared to the (S)-enantiomer.
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
2-[(1R)-1-aminopropyl]-4-chlorophenol |
InChI |
InChI=1S/C9H12ClNO/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,8,12H,2,11H2,1H3/t8-/m1/s1 |
InChI Key |
YWBQGIUQSFSUPC-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@H](C1=C(C=CC(=C1)Cl)O)N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)Cl)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



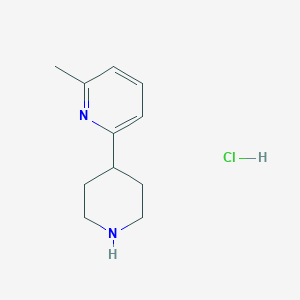
![(5,7-Dichloroimidazo[1,2-a]pyrimidin-2-yl)methanamine](/img/structure/B12980518.png)
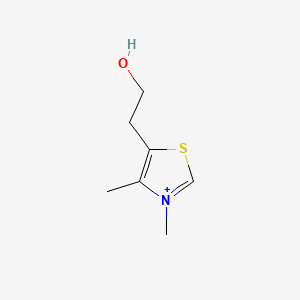
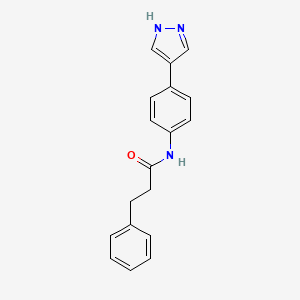

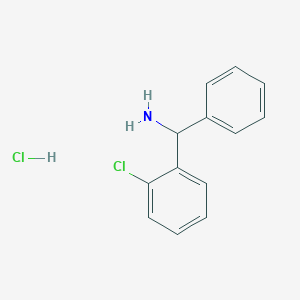
![Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B12980543.png)


![tert-Butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12980553.png)

![(1R,5R)-3-tert-Butyl 10-methyl 8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3,10(2H)-dicarboxylate](/img/structure/B12980581.png)
